Superior SGLT2 Selectivity of Apleway (Tofogliflozin) vs. Other SGLT2 Inhibitors
Apleway (tofogliflozin) demonstrates the highest selectivity for SGLT2 over SGLT1 among tested SGLT2 inhibitors under clinical development [1]. This high selectivity is quantitatively defined by a 2900-fold preference for SGLT2 compared to SGLT1, which is substantially greater than that of dapagliflozin (610-fold), canagliflozin (290-fold), ipragliflozin (860-fold), empagliflozin (1100-fold), and luseogliflozin (1600-fold) [2].
| Evidence Dimension | SGLT2/SGLT1 selectivity ratio |
|---|---|
| Target Compound Data | 2900-fold |
| Comparator Or Baseline | Dapagliflozin (610-fold), canagliflozin (290-fold), ipragliflozin (860-fold), empagliflozin (1100-fold), luseogliflozin (1600-fold) |
| Quantified Difference | At least 1.8x greater than the next highest comparator |
| Conditions | In vitro human SGLT2 and SGLT1 inhibition assays |
Why This Matters
Higher SGLT2 selectivity reduces the theoretical risk of SGLT1-mediated adverse effects, such as gastrointestinal disturbances, and may confer a lower risk of hypoglycemia.
- [1] Suzuki M, Honda K, Fukazawa M, et al. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice. J Pharmacol Exp Ther. 2012;341(3):692-701. View Source
- [2] Rapamycin Longevity News. Canagliflozin - Another Top Longevity Drug. 2025. View Source
